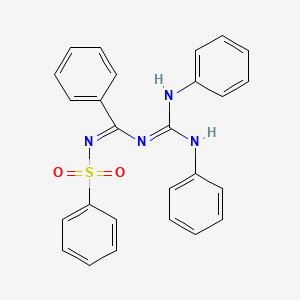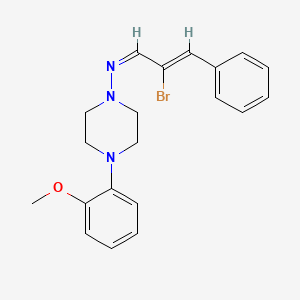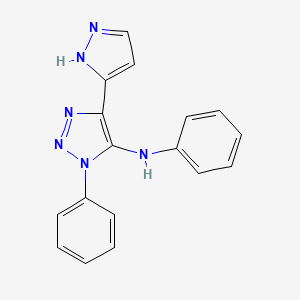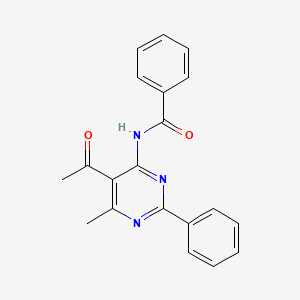
N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as DAPI, is a fluorescent stain used in various scientific research applications. The compound was first synthesized by Otto Dimroth in 1964. DAPI is a popular stain used in microscopy to visualize DNA and other cellular structures.
科学的研究の応用
N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide is widely used in scientific research for its ability to stain DNA and other cellular structures. This compound is commonly used in microscopy to visualize chromosomes, nuclei, and other cellular structures. The compound is also used in flow cytometry to analyze DNA content in cells. This compound is also used in research related to cell cycle analysis, apoptosis, and DNA damage.
作用機序
N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide binds to the minor groove of DNA and fluoresces when exposed to ultraviolet light. The compound has a high affinity for AT-rich regions of DNA and is a useful tool for identifying the location of DNA in cells. This compound is also used to measure DNA content in cells and to assess the integrity of DNA in response to various treatments.
Biochemical and Physiological Effects:
This compound is a non-toxic compound that does not affect cell viability or function. The compound is not mutagenic or carcinogenic and is considered safe for use in scientific research. This compound is rapidly taken up by cells and can be used to stain live or fixed cells.
実験室実験の利点と制限
N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide is a versatile stain that can be used in a variety of scientific research applications. The compound is relatively inexpensive and easy to use. However, this compound has some limitations. The compound is not suitable for use in live-cell imaging as it requires exposure to ultraviolet light, which can be damaging to cells. This compound is also not useful for staining RNA or proteins.
将来の方向性
There are several future directions for research related to N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide. One area of interest is the development of new fluorescent dyes that can be used in live-cell imaging. Another area of interest is the use of this compound in combination with other stains to visualize multiple cellular structures simultaneously. Additionally, there is potential for the use of this compound in the diagnosis and treatment of various diseases, including cancer. Continued research into the mechanism of action of this compound and its effects on cellular function will also be of interest.
In conclusion, this compound is a valuable tool in scientific research for visualizing DNA and other cellular structures. The compound is easy to use, non-toxic, and has a high affinity for AT-rich regions of DNA. While this compound has some limitations, there are several future directions for research related to the compound.
合成法
The synthesis of N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide involves the reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid with N-phenylsulfonyl chloride and N,N-dimethylformamide. The reaction produces this compound as a white powder, which is soluble in water and organic solvents. The yield of this compound synthesis is high, and the compound is relatively stable.
特性
IUPAC Name |
N'-(benzenesulfonyl)-N-(dianilinomethylidene)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c31-33(32,24-19-11-4-12-20-24)30-25(21-13-5-1-6-14-21)29-26(27-22-15-7-2-8-16-22)28-23-17-9-3-10-18-23/h1-20H,(H2,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSMTVWHBXAJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)N=C(NC3=CC=CC=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/N=C(NC3=CC=CC=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-bromobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5917431.png)
![2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5917439.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5917445.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide](/img/structure/B5917453.png)



![3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5917474.png)

![N-{[(3,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5917489.png)
![8-{[benzyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B5917499.png)

![6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole](/img/structure/B5917520.png)